molecular formula C16H22O2 B13127351 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol

Cat. No.: B13127351
M. Wt: 246.34 g/mol
InChI Key: LWQPEHFURUUJQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-ethyl-9,10-anthraquinone under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) . The reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol is unique due to its fully hydrogenated anthracene ring system combined with the presence of both ethyl and hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-diol

InChI

InChI=1S/C16H22O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10,17-18H,2-9H2,1H3

InChI Key

LWQPEHFURUUJQO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C3=C(CCCC3)C(=C2C1)O)O

Origin of Product

United States

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